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molecular formula C13H12BrNO2S B253550 N-(4-bromophenyl)-N-methylbenzenesulfonamide

N-(4-bromophenyl)-N-methylbenzenesulfonamide

Cat. No. B253550
M. Wt: 326.21 g/mol
InChI Key: JKLMAGGEABBUOO-UHFFFAOYSA-N
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Patent
US07473703B2

Procedure details

A solution of 0.61 g (3.3 mmol) of 4-bromo-N-methylaniline and 0.5 mL (3.92 mmol) of benzenesulfonyl chloride in 5 mL of pyridine was stirred for 12 h at rt. After that time the pyridine was removed by azeotropic distillation with heptane. The residue was purified by chromatography on silica (hexanes:EtOAc, 9:1) to give the title compound.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([NH:6][CH3:7])=[CH:4][CH:3]=1.[C:10]1([S:16](Cl)(=[O:18])=[O:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>N1C=CC=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([N:6]([CH3:7])[S:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)(=[O:18])=[O:17])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
BrC1=CC=C(NC)C=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that time the pyridine was removed by azeotropic distillation with heptane
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica (hexanes:EtOAc, 9:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N(S(=O)(=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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